molecular formula C7H10OS2 B8313675 2-(3-Hydroxypropylthio)thiophene

2-(3-Hydroxypropylthio)thiophene

Cat. No.: B8313675
M. Wt: 174.3 g/mol
InChI Key: QZFZYLBJORDTLI-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropylthio)thiophene is a substituted thiophene derivative characterized by a thiophene ring functionalized with a 3-hydroxypropylthio group (-SCH₂CH₂CH₂OH) at the 2-position. This compound combines the aromatic π-electron system of thiophene with a polar, hydroxyl-terminated side chain, imparting unique physicochemical properties.

Synthesis typically involves nucleophilic substitution or thiol-ene reactions, where a thiophene derivative reacts with 3-mercapto-1-propanol. This contrasts with Stille or Suzuki couplings used for aryl-substituted thiophenes (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) .

Properties

Molecular Formula

C7H10OS2

Molecular Weight

174.3 g/mol

IUPAC Name

3-thiophen-2-ylsulfanylpropan-1-ol

InChI

InChI=1S/C7H10OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3,5,8H,2,4,6H2

InChI Key

QZFZYLBJORDTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Insights:
  • Electronic Effects: The hydroxypropylthio group in 2-(3-Hydroxypropylthio)thiophene is less electron-withdrawing than cyano (-C≡N) or carboxyphenyl groups, preserving the thiophene ring’s aromaticity for electronic applications .
  • Synthetic Complexity : Stille coupling (used for fused thiophenes) requires palladium catalysts and stringent conditions, whereas this compound is synthesized via simpler nucleophilic routes .

Reactivity and Functional Performance

  • Arylation Reactivity : Thiophene derivatives generally exhibit lower arylation yields compared to furans (e.g., 24.7% for furan vs. 12.4% for thiophene in ). The hydroxypropylthio group may further reduce reactivity due to steric hindrance .
  • Hydrodesulfurization (HDS) : In catalytic upgrading, thiophene derivatives with bulky substituents (e.g., tert-butyl or hydroxypropylthio) resist HDS more than unsubstituted thiophenes. This aligns with trends observed for benzothiophenes and dibenzothiophenes .

Physicochemical Properties

Table 2: Property Comparison

Property This compound 2-tert-Butylthiophene 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile
Solubility High in polar solvents (e.g., H₂O, EtOH) Low (lipophilic) Moderate in DMSO
Boiling Point ~250–300°C (estimated) ~180°C >300°C (decomposes)
Bioactivity Potential drug delivery carrier Limited Anticancer applications (in vitro)
Sulfur Content Moderate Low High
Key Insights:
  • The hydroxypropylthio group significantly increases water solubility compared to tert-butyl or aryl-substituted thiophenes, enabling biomedical applications .
  • Natural thiophenes (e.g., from Pluchea indica) exhibit phototoxicity and antimicrobial activity, whereas synthetic derivatives like this compound are less studied biologically .

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